molecular formula C19H24N2O5S B2407915 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798513-60-6

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2407915
CAS RN: 1798513-60-6
M. Wt: 392.47
InChI Key: JBYZZAGVMISLQR-UHFFFAOYSA-N
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Description

“3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .


Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have shown significant potential in antimicrobial applications. For instance, a study highlighted the synthesis of thiazolidine-2,4-dione derivatives with promising in vitro antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited excellent antifungal activity, suggesting their potential use in developing new antimicrobial agents (Prakash et al., 2011).

Antifungal and Antitumor Activity

Another research effort focused on a novel antifungal compound class, revealing the solubility thermodynamics and partitioning processes of these compounds in biologically relevant solvents. This study provides valuable insights into the physicochemical properties of thiazolidine-2,4-dione derivatives, which are crucial for their application as antifungal and potentially antitumor agents (Volkova et al., 2020).

Synthesis and Biological Activity

The structural diversity of thiazolidine-2,4-dione derivatives has been explored through the synthesis of novel compounds incorporating various biological active molecules. This research underscores the synthetic versatility of thiazolidine-2,4-dione as a scaffold for developing new compounds with varied biological activities, including antibacterial and antifungal properties (Mohanty et al., 2015).

Crystal Structure and Antitumor Evaluation

A particular study on 1H-thieno[2,3-c]chromen-4(2H)-one derivatives synthesized via Knoevenagel condensation demonstrates the potential antitumor activity of thiazolidine-2,4-dione derivatives. This work contributes to understanding the structural requirements for antitumor activity and offers a basis for further exploration in cancer research (Yu et al., 2017).

Future Directions

The future directions for “3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could involve further exploration of its synthesis methods, functionalization, and pharmacological applications . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

properties

IUPAC Name

3-[1-[3-(2,4-dimethoxyphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-15-5-3-13(16(11-15)26-2)4-6-17(22)20-9-7-14(8-10-20)21-18(23)12-27-19(21)24/h3,5,11,14H,4,6-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYZZAGVMISLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

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